molecular formula C22H43O2Zn+ B095290 Zinc didocosanoate CAS No. 16529-65-0

Zinc didocosanoate

Cat. No.: B095290
CAS No.: 16529-65-0
M. Wt: 405 g/mol
InChI Key: IJQXGKBNDNQWAT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc didocosanoate: is a chemical compound with the molecular formula C44H86O4Zn . It is derived from docosanoic acid, also known as behenic acid, which is a long-chain fatty acid. This compound is often used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of docosanoic acid, zinc salt, basic typically involves the reaction of docosanoic acid with a zinc salt under controlled conditions. One common method is to react docosanoic acid with zinc acetate in a solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of docosanoic acid, zinc salt, basic can be scaled up by using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The product is then purified through filtration and recrystallization processes to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Zinc didocosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Zinc didocosanoate is used as a precursor in the synthesis of various zinc-based compounds and materials. It is also used in the study of long-chain fatty acids and their derivatives .

Biology: In biological research, this compound is used to study the effects of zinc on cellular processes and enzyme activities. It is also used in the formulation of zinc-based supplements and pharmaceuticals .

Medicine: It is studied for its role in zinc homeostasis and its effects on various physiological processes .

Industry: In industrial applications, this compound is used as a lubricant additive, corrosion inhibitor, and in the production of specialty chemicals. It is also used in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of docosanoic acid, zinc salt, basic involves the interaction of zinc ions with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein folding, and cellular signaling. The compound can modulate the activity of zinc-dependent enzymes and proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Zinc didocosanoate is unique due to its combination of long-chain fatty acid and zinc ion. This combination imparts specific properties such as enhanced stability, solubility, and biological activity, making it suitable for a wide range of applications .

Properties

CAS No.

16529-65-0

Molecular Formula

C22H43O2Zn+

Molecular Weight

405 g/mol

IUPAC Name

zinc;docosanoate

InChI

InChI=1S/C22H44O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1

InChI Key

IJQXGKBNDNQWAT-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

93028-34-3
16529-65-0

Related CAS

112-85-6 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension consisting of 8.5 g zinc oxide (95% active, precipitated, particle size 50μ, density 5.4 g/cm3) and 67.8 g behenic acid (AN 165, titer 75° C., particle size 0.2-0.3 mm.) which has been obtained as a granulate from an aqueous dispersion as described in Example 1 and is contained in 1.3 liters of water, is stirred first for 30 minutes at 60° C. and then heated to 100° C. After agitation for one hour at this temperature the granulate still contains 4.4% free fatty acid. After 2 hours this is reduced to 2.7% and after 3 hours only 2.0% free fatty acid remains.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.